molecular formula C22H21NO5 B1656138 [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 50908-41-3

[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B1656138
CAS No.: 50908-41-3
M. Wt: 379.4 g/mol
InChI Key: CNZCFLNRRCOAAM-UHFFFAOYSA-N
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Description

[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a benzoyl group, and an oxolane ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylbenzoic acid with an appropriate alcohol derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The oxolane ring is then formed via cyclization reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the cyano group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl benzoate: Similar structure but lacks the additional methyl group on the benzoate moiety.

    [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

The presence of both the cyano group and the oxolane ring in [5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate makes it unique compared to other similar compounds

Properties

IUPAC Name

[5-cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-14-3-7-16(8-4-14)21(24)26-13-20-19(11-18(12-23)27-20)28-22(25)17-9-5-15(2)6-10-17/h3-10,18-20H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZCFLNRRCOAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)C#N)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394922
Record name ST048788
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50908-41-3
Record name ST048788
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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